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Cat. No.: B2630098

Get Quote

Note to the Reader: As of our latest update, specific information regarding a chemical probe

designated "CB096" for RNA structure analysis is not available in the public domain. Therefore,

this document provides a comprehensive guide to the principles and methodologies of using

chemical probes for RNA structure analysis, with a focus on well-established and widely used

probes. These notes and protocols can serve as a valuable resource and a template for

researchers, scientists, and drug development professionals working with existing or newly

developed chemical probes for RNA structure elucidation.

Introduction to Chemical Probing of RNA Structure
The function of an RNA molecule is intrinsically linked to its three-dimensional structure.[1][2]

Chemical probing is a powerful and widely used technique to investigate RNA structure both in

vitro and in vivo.[3][4] This method utilizes small molecules (chemical probes) that react with

RNA in a structure-dependent manner.[5][6] The sites of modification are then identified,

typically by reverse transcription followed by high-throughput sequencing, providing nucleotide-

resolution information about the RNA's secondary and tertiary structure.[4][6] This information

is crucial for understanding RNA-protein interactions, RNA processing, and for the rational

design of RNA-targeting therapeutics.[3][7][8]
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Common Chemical Probes and Their Reactivity
Several chemical probes are routinely used to interrogate different aspects of RNA structure.

The choice of probe depends on the specific structural features of interest and the

experimental context (e.g., in vitro vs. in vivo).[5]
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Chemical
Probe

Abbreviation

Target
Nucleotide(s)
and
Position(s)

Structural
Information
Gained

Suitability for
In-Cell Probing

Dimethyl sulfate DMS

Adenine (N1),

Cytosine (N3),

Guanine (N7)

Base pairing

status of A and

C; tertiary

contacts

involving G.[2][5]

[9][10]

Yes

1-cyclohexyl-3-

(2-

morpholinoethyl)

carbodiimide

metho-p-

toluenesulfonate

CMCT
Uracil (N3),

Guanine (N1)

Base pairing

status of U and

G.[5][9]

Limited (less cell-

permeable)

Kethoxal
Guanine (N1 and

N2)

Base pairing

status of G.[2][5]

Limited (less cell-

permeable)

Selective 2'-

hydroxyl

acylation

analyzed by

primer extension

reagents (e.g.,

1M7, NAI)

SHAPE reagents

All four

nucleotides (2'-

hydroxyl group)

Local nucleotide

flexibility,

indicative of

single-stranded

or

conformationally

dynamic regions.

[4][5][6]

Yes

Hydroxyl radicals •OH
Ribose backbone

(C4'-H)

Solvent

accessibility of

the RNA

backbone.[5]

Yes

Experimental Workflow for In-Cell RNA Structure
Probing (SHAPE-MaP)
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The following diagram illustrates a typical workflow for in-cell RNA structure probing using a

SHAPE reagent coupled with mutational profiling (MaP).

In-Cell Modification RNA Processing Library Preparation Sequencing & Analysis

Living Cells Add SHAPE Reagent
(e.g., 1M7, NAI)

Incubate
Cell Lysis Total RNA Extraction Reverse Transcription

(with Mn2+ for MaP) cDNA Synthesis PCR Amplification High-Throughput
Sequencing

Data Analysis
(Mutation Rate Calculation) RNA Structure Modeling

Click to download full resolution via product page

Caption: A generalized workflow for in-cell SHAPE-MaP experiments.

Detailed Protocol: In-Cell RNA Structure Probing
with SHAPE-MaP
This protocol provides a detailed methodology for performing in-cell SHAPE-MaP experiments

in cultured mammalian cells.

Materials:

Cultured mammalian cells

Cell culture medium

Phosphate-buffered saline (PBS)

SHAPE reagent (e.g., 1M7 or NAI in anhydrous DMSO)

Cell lysis buffer (e.g., TRIzol)

RNA extraction kit

Reverse transcriptase

Random hexamers and gene-specific primers
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dNTPs

MnCl2

PCR amplification kit

DNA sequencing primers

High-throughput sequencing platform

Protocol:

Cell Culture and Treatment:

Plate cells to achieve 70-80% confluency on the day of the experiment.

Prepare fresh dilutions of the SHAPE reagent in pre-warmed, serum-free medium. A

typical final concentration is 100 mM for NAI. Optimize concentration and incubation time

for your cell type.

Wash cells once with PBS.

Add the SHAPE reagent-containing medium to the cells and incubate for a short period

(e.g., 5-15 minutes) at 37°C.

For a negative control, treat a parallel plate of cells with DMSO-containing medium without

the SHAPE reagent.

RNA Extraction:

Immediately after incubation, aspirate the medium and lyse the cells directly on the plate

using a lysis buffer like TRIzol.

Extract total RNA according to the manufacturer's protocol.

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
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Reverse Transcription with Mutational Profiling (MaP):

Set up reverse transcription reactions for both the SHAPE-modified and control RNA

samples.

Anneal primers (random hexamers or gene-specific primers) to the RNA.

Perform reverse transcription in the presence of MnCl2. The presence of manganese ions

induces the reverse transcriptase to misincorporate nucleotides at sites of 2'-hydroxyl

acylation, creating mutations in the resulting cDNA.[6]

Inactivate the reverse transcriptase.

Library Preparation and Sequencing:

Amplify the cDNA using PCR with primers containing adapters for high-throughput

sequencing.

Purify the PCR products.

Quantify the library and submit for high-throughput sequencing.

Data Analysis:

Align the sequencing reads to the reference transcriptome.

Calculate the mutation rate at each nucleotide position for both the SHAPE-modified and

control samples.

The SHAPE reactivity for each nucleotide is determined by subtracting the background

mutation rate (from the control sample) from the mutation rate of the treated sample.

Normalize the reactivity values.

RNA Structure Modeling:

Use the calculated SHAPE reactivities as pseudo-energy constraints in RNA secondary

structure prediction software (e.g., RNAstructure, ViennaRNA). This will generate a more
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accurate model of the RNA's in-cell structure.

Signaling Pathway and Logical Relationship
Diagram
The following diagram illustrates the logical relationship between RNA structure, chemical

probe reactivity, and the resulting experimental readout.

RNA Structure

Chemical Probe Interaction

Experimental Readout

Single-Stranded / Flexible Region

High Reactivity

Double-Stranded / Rigid Region

Low Reactivity

High Signal
(e.g., High Mutation Rate)

Low Signal
(e.g., Low Mutation Rate)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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